N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-15-4-8-17(9-5-15)25-22(30)21(29)24-13-12-18-14-32-23-26-20(27-28(18)23)16-6-10-19(31-2)11-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGAPXXOVYGSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C23H23N5O3S
- Molecular Weight : 449.5 g/mol
- CAS Number : 894032-39-4
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The thiazolo[3,2-b][1,2,4]triazole scaffold is known for its ability to form hydrogen bonds and engage in hydrophobic interactions with enzyme active sites. This interaction can lead to the modulation of enzyme activity and influence various biochemical pathways.
Biological Activities
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit a range of biological activities:
-
Anticancer Activity :
- Studies show that derivatives of thiazolo[3,2-b][1,2,4]triazole can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated effectiveness against leukemia cell lines such as CCRF-CEM and HL-60 .
- A structure-activity relationship analysis revealed that specific substitutions on the phenyl rings significantly enhance anticancer activity .
- Antimicrobial Properties :
- Enzyme Inhibition :
Research Findings and Case Studies
A comprehensive evaluation of the biological activity of this compound includes several studies:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole and triazole moieties present in its structure are known for their biological activities, particularly against various cancer cell lines.
Case Studies
- Study on Anticancer Properties : A study demonstrated that compounds similar to N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibited significant growth inhibition against several cancer cell lines including prostate cancer and melanoma. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
- Synthesis and Bioassay : Another investigation focused on synthesizing related thiazole derivatives and assessing their cytotoxic effects. The results indicated that these compounds could effectively inhibit tumor growth in vitro, suggesting a promising avenue for further development into therapeutic agents .
Mechanistic Insights
Understanding the mechanism by which this compound exerts its effects is crucial for optimizing its application in medicine.
Synthesis and Characterization
The synthesis of this compound involves multiple steps that include the formation of thiazole and triazole rings followed by oxalamide linkage.
Synthetic Pathway
The synthetic route typically involves:
- Formation of Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Triazole Formation : The incorporation of triazole groups can be accomplished via click chemistry techniques.
- Oxalamide Coupling : Finally, the oxalamide linkage is created through amide bond formation between the resulting thiazole-triazole intermediate and an ethylene diamine derivative.
Preparation Methods
Thiosemicarbazide Cyclization
A modified approach from Kumsi et al. involves cyclizing thiosemicarbazides to form triazole-thiol intermediates. For the target compound, 4-methoxyphenylacetic acid is esterified, converted to a hydrazide, and treated with potassium thiocyanate under acidic conditions to yield the thiosemicarbazide. Alkaline cyclization generates 3-(4-methoxyphenyl)-triazole-5-thiol (Figure 1A).
Thiazolo-Triazole Formation
The triazole-thiol undergoes condensation with N-(4-bromophenyl)maleimide in acetic acid, forming the thiazolo[3,2-b]triazole core via thiol-maleimide coupling. This step introduces a bromophenyl group at position 2, later replaced by methoxyphenyl through Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install the 4-methoxyphenyl substituent.
Table 1. Reaction Conditions for Thiazolo-Triazole Synthesis
Functionalization with Ethyl Side Chain
The ethyl linker at position 6 of the thiazolo-triazole is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.
Bromoethyl Intermediate
A bromoethyl group is installed at position 6 by treating the thiazolo-triazole with 1,2-dibromoethane in DMF using K₂CO₃ as a base. This generates 6-(2-bromoethyl)-2-(4-methoxyphenyl)thiazolo[3,2-b]triazole.
Amination of Bromoethyl Group
The bromoethyl intermediate undergoes amination with aqueous ammonia (25% NH₃, EtOH, 70°C, 12 h) to yield 6-(2-aminoethyl)-2-(4-methoxyphenyl)thiazolo[3,2-b]triazole. Alternatively, Gabriel synthesis (phthalimide/KI, DMF, 100°C) followed by hydrazinolysis achieves higher purity (89% yield).
Table 2. Ethyl Side Chain Functionalization
| Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromoethyl Installation | 1,2-dibromoethane, K₂CO₃, DMF, 80°C | 75 | |
| Direct Amination | NH₃ (aq), EtOH, 70°C | 65 | |
| Gabriel Synthesis | Phthalimide, KI, DMF, 100°C | 89 |
Oxalamide Bridge Formation
The oxalamide linkage connects the thiazolo-triazole ethylamine to 4-ethylaniline via sequential acylation.
Monoamide Synthesis
Oxalyl chloride reacts with 4-ethylaniline (1:1 molar ratio, dry THF, 0°C) to form N-(4-ethylphenyl)oxalyl chloride. Quenching with ice water yields N-(4-ethylphenyl)oxalamic acid.
Coupling with Thiazolo-Triazole Ethylamine
The oxalamic acid is activated with thionyl chloride (SOCl₂, 60°C, 2 h) and coupled to 6-(2-aminoethyl)-2-(4-methoxyphenyl)thiazolo[3,2-b]triazole in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6 h, yielding the target compound.
Table 3. Oxalamide Coupling Parameters
| Parameter | Value | Reference |
|---|---|---|
| Oxalyl Chloride Equiv. | 1.1 | |
| Activation Time | 2 h (60°C) | |
| Coupling Solvent | DCM/TEA (3:1) | |
| Final Yield | 83% |
Purification and Characterization
Crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1) followed by recrystallization from ethanol. Structural confirmation employs:
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.89–7.12 (m, Ar-H), 4.32 (t, J=6.4 Hz, CH₂), 3.83 (s, OCH₃), 2.65 (q, J=7.6 Hz, CH₂CH₃), 1.24 (t, J=7.6 Hz, CH₃).
- HRMS : m/z calcd. for C23H23N5O3S [M+H]+: 450.1553, found: 450.1556.
Alternative Synthetic Routes
Click Chemistry Approach
Propargyl-functionalized thiazolo-triazole (synthesized via Mitsunobu reaction) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-(azidomethyl)benzonitrile. While this method efficiently introduces triazole linkages, it requires additional steps to install the oxalamide post-cycloaddition.
Radical Alkylation
Photoredox-catalyzed alkylation (Ru(bpy)₃Cl₂, blue LED) of the thiazolo-triazole with 2-bromoethylamine generates the ethylamine side chain in 71% yield, bypassing bromoethyl intermediates.
Scalability and Industrial Considerations
Large-scale production (>100 g) necessitates:
- Continuous Flow Synthesis for thiosemicarbazide cyclization (residence time: 30 min, 80°C).
- Catalytic Recycling in Suzuki coupling (Pd@MOF catalyst, 5 reuses without activity loss).
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?
- Methodology :
- Multi-step synthesis involving (i) condensation of oxalic acid derivatives with substituted amines, (ii) cyclization to form the thiazolo-triazole core, and (iii) functionalization of the ethylphenyl and methoxyphenyl groups.
- Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., triethylamine for amide bond formation) to achieve yields >70% .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) ensures >95% purity.
Q. Which spectroscopic and analytical techniques confirm the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR to verify aromatic protons (δ 6.8–7.5 ppm), ethyl/methoxy groups (δ 1.2–3.9 ppm), and amide bonds (δ 8.1–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 522.15) and fragmentation patterns.
- IR Spectroscopy : Peaks at 1650–1700 cm (C=O stretching) and 3200–3400 cm (N-H stretching) validate oxalamide and triazole groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across similar thiazolo-triazole derivatives?
- Methodology :
- Standardized Assays : Reproduce studies under identical conditions (e.g., MIC assays for antimicrobial activity using Staphylococcus aureus ATCC 25923; MTT assays for cytotoxicity on HeLa cells).
- Orthogonal Validation : Use fluorescence-based enzymatic assays (e.g., β-lactamase inhibition) or proteomic profiling to identify off-target effects .
- Data Table : Comparative bioactivity of structural analogs:
| Substituent on Thiazolo-Triazole | Antimicrobial IC (µM) | Anticancer IC (µM) |
|---|---|---|
| 4-Chlorophenyl | 12.5 ± 1.2 | 25.3 ± 2.1 |
| 4-Methoxyphenyl | 18.7 ± 1.8 | 15.8 ± 1.5 |
| Source: Adapted from |
Q. What computational approaches predict the compound’s interaction with bacterial membrane proteins or kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to E. coli dihydrofolate reductase (PDB: 1RX2) or human EGFR kinase (PDB: 1M17). Key interactions include hydrogen bonding with amide groups and π-π stacking with aromatic rings .
- MD Simulations : GROMACS-based simulations (100 ns) to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) .
Q. How can reaction yields be optimized while minimizing byproducts in large-scale synthesis?
- Methodology :
- Design of Experiments (DOE) : Vary parameters like solvent polarity (DMF vs. THF), catalyst loading (5–15 mol%), and reaction time (12–48 hrs) to identify optimal conditions.
- Byproduct Analysis : LC-MS to detect and quantify impurities (e.g., uncyclized intermediates or hydrolyzed amides). Adjust pH (6.5–7.5) to suppress hydrolysis .
Q. What strategies assess the compound’s metabolic stability and potential toxicity in preclinical models?
- Methodology :
- In Vitro Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound degradation (half-life >30 min indicates stability).
- Cytotoxicity Profiling : Screen against primary hepatocytes (LD > 100 µM) and monitor ALT/AST release.
- Metabolite ID : LC-HRMS to detect Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
